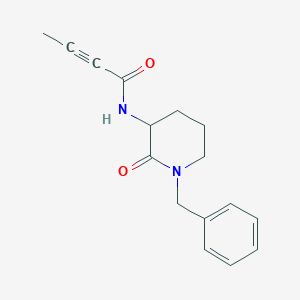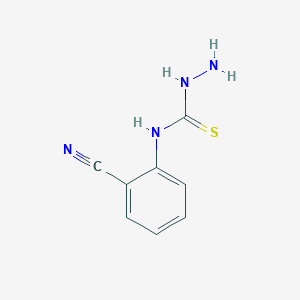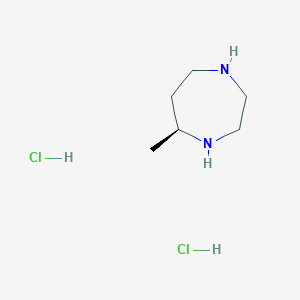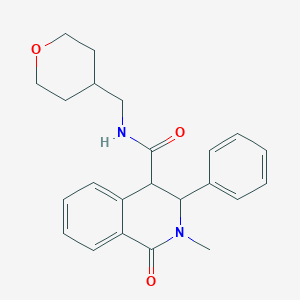
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of this compound.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. Specifically, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the protein kinase AMPK, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to have a number of biochemical and physiological effects in preclinical studies. These include anti-inflammatory and analgesic effects, as well as the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A in lab experiments is its potency and specificity for certain enzymes and signaling pathways, which allows for more precise manipulation of these targets. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A is its potential toxicity and side effects, which must be carefully monitored and controlled in experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A. One area of interest is the development of more potent and selective analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A for use in biomedical applications. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A and its potential therapeutic applications in a variety of disease states. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A in humans.
Synthesemethoden
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A can be synthesized using a variety of methods, including the reaction of 4-((4-fluorophenyl)sulfonyl)butylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid, followed by cyclization and purification. This synthesis method has been optimized to produce high yields of pure N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, inflammation, and pain management. In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide A has been shown to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c1-11-12(2)24-17(15(11)10-19)20-16(21)4-3-9-25(22,23)14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIXMKCPIQKMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)

![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)


![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![2-Chloro-N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2973546.png)

![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)
![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)
